molecular formula C17H23N3O3 B8620065 1,1-Dimethylethyl 4-[(5-cyano-2-hydroxyphenyl)amino]-1-piperidinecarboxylate

1,1-Dimethylethyl 4-[(5-cyano-2-hydroxyphenyl)amino]-1-piperidinecarboxylate

Cat. No. B8620065
M. Wt: 317.4 g/mol
InChI Key: QQSMRYUKXLOTGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Dimethylethyl 4-[(5-cyano-2-hydroxyphenyl)amino]-1-piperidinecarboxylate is a useful research compound. Its molecular formula is C17H23N3O3 and its molecular weight is 317.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1-Dimethylethyl 4-[(5-cyano-2-hydroxyphenyl)amino]-1-piperidinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Dimethylethyl 4-[(5-cyano-2-hydroxyphenyl)amino]-1-piperidinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,1-Dimethylethyl 4-[(5-cyano-2-hydroxyphenyl)amino]-1-piperidinecarboxylate

Molecular Formula

C17H23N3O3

Molecular Weight

317.4 g/mol

IUPAC Name

tert-butyl 4-(5-cyano-2-hydroxyanilino)piperidine-1-carboxylate

InChI

InChI=1S/C17H23N3O3/c1-17(2,3)23-16(22)20-8-6-13(7-9-20)19-14-10-12(11-18)4-5-15(14)21/h4-5,10,13,19,21H,6-9H2,1-3H3

InChI Key

QQSMRYUKXLOTGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=CC(=C2)C#N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Polymer supported sodium cyanoborohydride (3531 mg, 7.20 mmol, 2.04 mmol/g) was added to a solution of 3-amino-4-hydroxybenzonitrile (D19, 477 mg, 3.56 mmol), 1,1-dimethylethyl 4-oxo-1-piperidinecarboxylate (709 mg, 3.56 mmol) and acetic acid (1 mL, 17.5 mmol) in tetrahydrofuran (10 mL). The mixture was heated by microwave at 100° C. for 30 min and then for a further 30 min before being filtered and concentrated by rotary evaporation to give 1,1-dimethylethyl 4-[(5-cyano-2-hydroxyphenyl)amino]-1-piperidinecarboxylate (D32, 982 mg, 3.09 mmol, 87% yield) as a yellow solid.
Quantity
3531 mg
Type
reactant
Reaction Step One
Quantity
477 mg
Type
reactant
Reaction Step Two
Quantity
709 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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